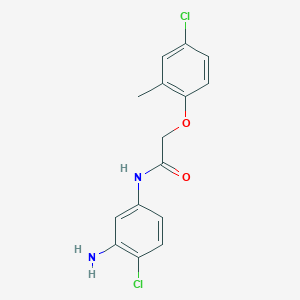
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H14Cl2N2O2 and its molecular weight is 325.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 325.2 g/mol. The compound features an amine group, chlorinated aromatic rings, and a phenoxy acetamide structure, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. A study on chloroacetamides showed that those with halogenated phenyl rings demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |
| N-(3-Bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | C. albicans | Moderate |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. For instance, related compounds were tested against liver carcinoma cell lines using the MTT assay to determine their IC50 values.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | HEPG2-1 | 7.06 |
| Doxorubicin | HEPG2-1 | 0.31 |
| N-(4-Chlorophenyl)-acetylamide | HEPG2-1 | 1.42 |
The results indicate that while the compound shows moderate cytotoxicity (IC50 = 7.06 µM), it is less potent than doxorubicin, a standard chemotherapeutic agent (IC50 = 0.31 µM). The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce it .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through inhibition of key cellular pathways involved in proliferation and apoptosis, similar to other known HDAC inhibitors .
Case Studies
A notable case study involved testing a series of derivatives based on the core structure of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide against various cancer cell lines and microbial pathogens. Results demonstrated that modifications to the substituents on the phenolic ring significantly impacted both antimicrobial and anticancer activities, emphasizing the importance of structural optimization in drug design .
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-11-3-4-12(17)13(18)7-11/h2-7H,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARAFZRCHYBDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















